Malaria parasites can remain dormant in the liver after a blood infection is cleared. Primaquine phosphate is the only drug effective against these dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale, the malaria parasites responsible for relapses []. This makes it crucial for achieving a radical cure, preventing future relapses and reducing transmission.
Research is underway to optimize primaquine phosphate dosing regimens to ensure eradication of hypnozoites while minimizing side effects [].
Primaquine phosphate is increasingly being investigated in combination with other antimalarial drugs. This approach aims to:
Scientific studies are evaluating various combinations to find the most effective and well-tolerated regimens for different malaria types and patient populations.
Primaquine phosphate can cause side effects, particularly in individuals with a specific genetic enzyme deficiency (G6PD deficiency). Research is exploring alternative drug delivery methods to improve targeting and reduce systemic exposure, potentially lowering the risk of side effects [].
Acute Toxic